N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide
Description
N-[5-(3-Methylphenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a 3-methylphenyl group and at position 2 with a 4-nitrobenzamide moiety. The 1,3,4-thiadiazole scaffold is renowned for its diverse pharmacological applications, including antimicrobial, antifungal, and anticancer activities .
Properties
IUPAC Name |
N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3S/c1-10-3-2-4-12(9-10)15-18-19-16(24-15)17-14(21)11-5-7-13(8-6-11)20(22)23/h2-9H,1H3,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFMTVOMVONXRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations on the Thiadiazole Ring
The bioactivity and physicochemical properties of 1,3,4-thiadiazole derivatives are heavily influenced by substituents at positions 2 and 3. Key analogs and their characteristics are summarized below:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl substituent (electron-donating) in ’s derivatives may enhance solubility but reduce electrophilicity compared to the target compound’s 3-methylphenyl group (moderately electron-donating) .
- Thioether vs. Aryl Substituents : Thioether-linked derivatives (e.g., 5e, 5k) exhibit lower melting points (132–160°C) compared to aryl-substituted analogs, suggesting weaker intermolecular forces .
Benzamide Substituent Variations
The nitro group’s position on the benzamide significantly impacts electronic properties:
Key Observations :
- Nitro Position : Para-nitro groups (as in the target compound) may enhance resonance stabilization and dipole interactions compared to ortho-nitro derivatives .
Antifungal Activity:
- 4-Methoxyphenyl Derivative () : Exhibited antifungal activity at 100 μg/mL, attributed to the nitrobenzamide-thiadiazole synergy .
Antimicrobial Activity:
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